molecular formula C13H17ClO4 B13415077 (S)-(2-chloro-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester

(S)-(2-chloro-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester

Cat. No.: B13415077
M. Wt: 272.72 g/mol
InChI Key: CYRIFACKLOAFIC-NSHDSACASA-N
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Description

(S)-(2-chloro-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester is an organic compound with a complex structure This compound is characterized by the presence of a chloro-phenyl group, a methoxy group, and an ethoxy-acetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-chloro-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester typically involves multiple steps, including the introduction of the chloro-phenyl group, the formation of the methoxy group, and the esterification of the acetic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-chloro-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-(2-chloro-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (S)-(2-chloro-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(2-chloro-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester: The enantiomer of the compound, which may have different biological activity.

    (S)-(2-bromo-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester: A similar compound with a bromo group instead of a chloro group.

    (S)-(2-chloro-phenyl)-(1-ethoxy-1-methyl-ethoxy)-acetic acid methyl ester: A compound with an ethoxy group instead of a methoxy group.

Uniqueness

(S)-(2-chloro-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester is unique due to its specific stereochemistry and the presence of both chloro and methoxy groups

Properties

Molecular Formula

C13H17ClO4

Molecular Weight

272.72 g/mol

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(2-methoxypropan-2-yloxy)acetate

InChI

InChI=1S/C13H17ClO4/c1-13(2,17-4)18-11(12(15)16-3)9-7-5-6-8-10(9)14/h5-8,11H,1-4H3/t11-/m0/s1

InChI Key

CYRIFACKLOAFIC-NSHDSACASA-N

Isomeric SMILES

CC(C)(OC)O[C@@H](C1=CC=CC=C1Cl)C(=O)OC

Canonical SMILES

CC(C)(OC)OC(C1=CC=CC=C1Cl)C(=O)OC

Origin of Product

United States

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